molecular formula C15H15FN6O B12190037 2-[(2-{[(4-Fluorophenyl)methyl]amino}pteridin-4-yl)amino]ethan-1-ol

2-[(2-{[(4-Fluorophenyl)methyl]amino}pteridin-4-yl)amino]ethan-1-ol

Cat. No.: B12190037
M. Wt: 314.32 g/mol
InChI Key: DCPCJKJBMJSWOM-UHFFFAOYSA-N
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Description

2-[(2-{[(4-Fluorophenyl)methyl]amino}pteridin-4-yl)amino]ethan-1-ol is a complex organic compound with the molecular formula C15H15FN6O This compound is characterized by the presence of a fluorophenyl group, a pteridine ring, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{[(4-Fluorophenyl)methyl]amino}pteridin-4-yl)amino]ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-fluorobenzylamine with pteridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(2-{[(4-Fluorophenyl)methyl]amino}pteridin-4-yl)amino]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen functionalities, while reduction may produce fully reduced amine derivatives .

Scientific Research Applications

2-[(2-{[(4-Fluorophenyl)methyl]amino}pteridin-4-yl)amino]ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-{[(4-Fluorophenyl)methyl]amino}pteridin-4-yl)amino]ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Fluorophenyl)methyl]amino-6,7-dimethoxyquinazoline
  • 4-[(4-Fluorophenyl)methyl]amino-2-methylquinazoline
  • 4-[(4-Fluorophenyl)methyl]amino-6-methylquinazoline

Uniqueness

Compared to these similar compounds, 2-[(2-{[(4-Fluorophenyl)methyl]amino}pteridin-4-yl)amino]ethan-1-ol is unique due to its specific combination of a pteridine ring and an ethanolamine moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H15FN6O

Molecular Weight

314.32 g/mol

IUPAC Name

2-[[2-[(4-fluorophenyl)methylamino]pteridin-4-yl]amino]ethanol

InChI

InChI=1S/C15H15FN6O/c16-11-3-1-10(2-4-11)9-20-15-21-13-12(17-5-6-18-13)14(22-15)19-7-8-23/h1-6,23H,7-9H2,(H2,18,19,20,21,22)

InChI Key

DCPCJKJBMJSWOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NC3=NC=CN=C3C(=N2)NCCO)F

Origin of Product

United States

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